Antibacterial agent 110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

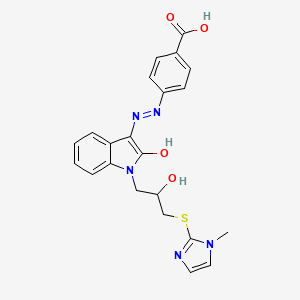

Molecular Formula |

C22H21N5O4S |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

4-[[2-hydroxy-1-[2-hydroxy-3-(1-methylimidazol-2-yl)sulfanylpropyl]indol-3-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/C22H21N5O4S/c1-26-11-10-23-22(26)32-13-16(28)12-27-18-5-3-2-4-17(18)19(20(27)29)25-24-15-8-6-14(7-9-15)21(30)31/h2-11,16,28-29H,12-13H2,1H3,(H,30,31) |

InChI Key |

KLGUFCRMKXLKJK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SCC(CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Antibacterial agent 110" discovery and synthesis

I am unable to provide information about "Antibacterial agent 110" as there are no publicly available scientific or research data corresponding to this name. It is possible that "this compound" is an internal code name for a compound that has not yet been disclosed in public literature, a placeholder name, or a fictional substance.

To generate the in-depth technical guide you have requested, please provide the standard chemical name, IUPAC name, CAS registry number, or a reference to a peer-reviewed publication where "this compound" is described.

Once a specific, identifiable antibacterial agent is provided, I can proceed with the following comprehensive workflow to meet your requirements:

-

Discovery and Background: Research the initial discovery, isolation, and scientific context of the compound.

-

Chemical Synthesis: Detail the synthetic pathways, including precursors, reagents, reaction conditions, and purification methods.

-

Mechanism of Action: Investigate the molecular mechanisms by which the agent exerts its antibacterial effects, including any known signaling pathways it modulates.

-

Quantitative Analysis: Gather and tabulate quantitative data such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and other relevant efficacy and toxicity metrics.

-

Experimental Protocols: Outline the detailed methodologies for key experiments, including antibacterial susceptibility testing, mechanism of action studies, and any other relevant assays.

-

Visualization: Create custom Graphviz diagrams to illustrate chemical structures, synthesis workflows, and biological pathways, adhering to your specified formatting and color-contrast rules.

-

Compilation: Assemble all the gathered information into a cohesive and in-depth technical guide or whitepaper, tailored for an audience of researchers and drug development professionals.

In-Depth Technical Guide: Antibacterial Agent 110 (Compound 4e)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties, target organisms, and mechanism of action of Antibacterial Agent 110, also identified as Compound 4e in the primary literature. The information is compiled to support further research and development in the field of antibacterial therapeutics.

Target Organisms and Antibacterial Spectrum

This compound (Compound 4e) has demonstrated significant potency, particularly against Gram-negative bacteria. The primary target organism identified is Pseudomonas aeruginosa. Quantitative data on its antibacterial activity against a range of bacterial strains are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Compound 4e)

| Bacterial Strain | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative | 1[1][2] |

| Norfloxacin-resistant P. aeruginosa | Gram-negative | 1 |

| Escherichia coli | Gram-negative | >128 |

| Staphylococcus aureus | Gram-positive | >128 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | >128 |

| Enterococcus faecalis | Gram-positive | >128 |

Data extracted from Li FF, et al. Eur J Med Chem. 2022;239:114521.

Mechanism of Action

This compound (Compound 4e) exhibits a multi-targeted mechanism of action against P. aeruginosa, leading to rapid bacterial cell death. The key mechanistic pillars include the destruction of the cell membrane, induction of metabolic arrest, generation of intracellular oxidative stress, and obstruction of DNA replication.[1][2]

Cell Membrane Disruption

The agent directly compromises the integrity of the bacterial cell membrane. This disruption leads to the leakage of essential intracellular components, such as proteins and nucleic acids, a critical step in its bactericidal effect.

Metabolic Arrest and Oxidative Stress

Following membrane damage, the agent induces a state of metabolic stagnation within the bacterium. This is coupled with a significant increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress that further damages cellular components.

Obstruction of DNA Replication

This compound has been shown to interact with bacterial DNA, forming a supramolecular complex that obstructs the process of DNA replication, ultimately preventing cell division and leading to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound (Compound 4e).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: An equal volume of the prepared bacterial inoculum was added to each well containing the diluted compound. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Biofilm Inhibition Assay

-

Bacterial Culture: P. aeruginosa was cultured in Tryptic Soy Broth (TSB) supplemented with 0.25% glucose.

-

Biofilm Formation: The bacterial suspension was added to the wells of a 96-well plate containing various concentrations of this compound. The plates were incubated at 37°C for 24 hours without agitation to allow for biofilm formation.

-

Quantification: After incubation, the planktonic bacteria were removed, and the wells were washed with Phosphate Buffered Saline (PBS). The remaining biofilm was stained with 0.1% crystal violet for 15 minutes.

-

Analysis: The crystal violet was solubilized with 33% acetic acid, and the absorbance was measured at 590 nm to quantify the biofilm biomass.

Cell Membrane Integrity Assay (Protein and Nucleic Acid Leakage)

-

Bacterial Suspension: A mid-logarithmic phase culture of P. aeruginosa was harvested, washed, and resuspended in PBS.

-

Treatment: The bacterial suspension was treated with this compound at its MIC and 2x MIC for a specified time.

-

Sample Collection: At various time points, the bacterial suspension was centrifuged, and the supernatant was collected.

-

Measurement: The concentration of leaked proteins in the supernatant was determined using the Bradford assay. The leakage of nucleic acids was quantified by measuring the absorbance of the supernatant at 260 nm.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Preparation: P. aeruginosa cells were treated with this compound at different concentrations.

-

Staining: The cells were then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

-

Analysis: The fluorescence intensity of the cell suspension was measured using a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Assessment of Metabolic Activity

-

Bacterial Treatment: P. aeruginosa cells were exposed to varying concentrations of this compound.

-

MTT Assay: The metabolic activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is reduced by metabolically active cells to a purple formazan (B1609692) product.

-

Quantification: The formazan crystals were solubilized, and the absorbance was measured at 570 nm. A decrease in absorbance indicates reduced metabolic activity.

DNA Interaction Study

-

DNA Preparation: Bacterial genomic DNA was isolated and purified from P. aeruginosa.

-

Spectroscopic Titration: The interaction between this compound and DNA was monitored by UV-visible absorption spectroscopy. A solution of DNA was titrated with increasing concentrations of the compound.

-

Analysis: Changes in the absorption spectra of the compound upon addition of DNA were analyzed to determine the binding mode and affinity.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed multi-targeted mechanism of action of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for the biofilm inhibition assay.

References

An In-depth Technical Guide to a Potent Antibacterial Agent and its Effect on Gram-positive Bacteria

Note: The term "Antibacterial agent 110" does not correspond to a recognized antimicrobial agent in scientific literature. This guide will therefore focus on Daptomycin (B549167) , a well-characterized and potent antibacterial agent, as a representative example for its targeted activity against Gram-positive bacteria. Daptomycin is a cyclic lipopeptide antibiotic used in the treatment of serious infections caused by these organisms.[1][2]

Mechanism of Action

Daptomycin exerts a unique and rapid bactericidal effect on Gram-positive bacteria by disrupting the function of the cell membrane.[2][3] Its mechanism is distinct from many other antibiotic classes and involves a calcium-dependent process.

The key steps in Daptomycin's mechanism of action are:

-

Calcium-Dependent Binding: In the presence of calcium ions, Daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[4][5]

-

Oligomerization and Membrane Insertion: Once bound, Daptomycin molecules oligomerize, forming a complex that inserts into the cell membrane.[2][4]

-

Membrane Depolarization: This insertion disrupts the membrane's integrity, leading to the formation of ion channels.[4] This causes a rapid efflux of intracellular potassium ions, resulting in depolarization of the membrane.[6]

-

Inhibition of Macromolecular Synthesis: The loss of membrane potential and ion gradients inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[5][7]

Gram-negative bacteria are generally resistant to Daptomycin because their outer membrane prevents the antibiotic from reaching its target, the inner cytoplasmic membrane.[4]

Quantitative Data: In Vitro Activity

The in vitro potency of an antibacterial agent is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium. The following tables summarize the MIC values for Daptomycin against a range of clinically significant Gram-positive bacteria.

Table 1: Daptomycin MIC Distribution for Various Gram-positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all isolates) | ≤1 | 0.5 | ≤0.12 - 8 |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 0.5 | 0.125 - 4 |

| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.12 | 0.25 | ≤0.125 |

| Enterococcus faecalis | 1 | 1 | ≤4 |

| Enterococcus faecium (Vancomycin-Resistant, VRE) | 4 | 4 | 2 - 4 |

| Viridans group streptococci | 0.5 | 0.5 | Not specified |

| Corynebacterium spp. | Not specified | 0.25 | Not specified |

| Bacillus spp. | Not specified | 2 | Not specified |

| Listeria spp. | Not specified | 2 | Not specified |

Data compiled from multiple studies.[8][9][10][11][12]

Table 2: Daptomycin Activity Against Multidrug-Resistant Strains

| Organism | Resistance Profile | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.12 | 0.25 |

| Enterococcus faecium | Vancomycin-Resistant | Not specified | 4 |

| Enterococcus faecalis | Vancomycin-Resistant | Not specified | 1 |

Data from a study on multidrug-resistant Gram-positive strains.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the efficacy of antibacterial agents like Daptomycin.

3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

-

Objective: To determine the lowest concentration of Daptomycin that inhibits the visible growth of a target bacterium.

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium (to a final concentration of 50 mg/L)[15]

-

Daptomycin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C)

-

-

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of Daptomycin in the calcium-supplemented CAMHB directly in the wells of the 96-well plate.[15]

-

Inoculum Preparation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[15][16]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted Daptomycin. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).[16]

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[16]

-

Reading Results: The MIC is determined as the lowest concentration of Daptomycin at which no visible bacterial growth (turbidity) is observed.[16]

-

3.2. Time-Kill Assay

This assay evaluates the rate and extent of bactericidal activity of an antibiotic over time.[15]

-

Objective: To assess the bactericidal activity of Daptomycin against a target bacterium over a specific time course.

-

Materials:

-

Bacterial culture in logarithmic growth phase

-

Calcium-supplemented CAMHB

-

Daptomycin at various concentrations (e.g., 1x, 4x, 8x MIC)

-

Sterile saline for serial dilutions

-

Agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Incubator and shaking water bath (37°C)

-

-

Procedure:

-

Inoculum Preparation: Grow the bacterial culture to the early logarithmic phase and dilute it in pre-warmed, calcium-supplemented CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.[16]

-

Antibiotic Addition: Add Daptomycin at the desired concentrations to the bacterial suspensions. Include a growth control flask without any antibiotic.[16]

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[16]

-

Serial Dilution and Plating: Perform serial 10-fold dilutions of the collected samples in sterile saline and plate appropriate dilutions onto agar plates.[16]

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.[16]

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Daptomycin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[16]

-

Mandatory Visualizations

Daptomycin's Mechanism of Action

Caption: Daptomycin's Ca²⁺-dependent mechanism leading to membrane depolarization and cell death.

Experimental Workflow for Time-Kill Assay

Caption: Workflow diagram illustrating the key steps of a bacterial time-kill assay.

References

- 1. Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. youtube.com [youtube.com]

- 8. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Daptomycin activity and spectrum: a worldwide sample of 6737 clinical Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial activity of daptomycin against multidrug-resistant Gram-positive strains collected worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Antibacterial Agent 110 and its Effects on Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 110, also identified as Compound 4e, is a novel synthetic molecule belonging to the phenylhydrazone-based oxindole-thiolazole class of compounds.[1] Emerging research has highlighted its potent bactericidal activity, particularly against challenging Gram-negative pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Efficacy Against Gram-Negative Bacteria

This compound has demonstrated significant inhibitory effects against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium. The primary metric for quantifying the efficacy of an antibacterial agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pseudomonas aeruginosa

| Bacterial Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | 1 |

| Escherichia coli | Not Reported |

| Klebsiella pneumoniae | Not Reported |

| Acinetobacter baumannii | Not Reported |

Note: Data for other Gram-negative bacteria are not currently available in the reviewed literature.

Mechanism of Action

The bactericidal effect of this compound against Gram-negative bacteria is multifaceted, involving a cascade of disruptive events that ultimately lead to cell death. The primary mechanisms of action are:

-

Cell Membrane Disruption: The initial interaction of Agent 110 with the bacterial cell involves the destabilization and destruction of the cell membrane. This compromises the integrity of the cell, leading to leakage of intracellular components.

-

Metabolic Arrest: Following membrane disruption, the agent interferes with essential metabolic pathways within the bacterium, leading to a state of metabolic arrest.

-

Induction of Intracellular Oxidative Stress: this compound promotes the generation of reactive oxygen species (ROS) within the bacterial cell. This surge in ROS leads to significant oxidative stress, damaging cellular macromolecules such as proteins, lipids, and nucleic acids.

-

Obstruction of DNA Replication: The agent also interferes with the process of DNA replication, a critical step for bacterial proliferation and survival.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed sequence of events following the exposure of a Gram-negative bacterium to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antibacterial properties of agent 110.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture of the test organism (e.g., Pseudomonas aeruginosa)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Antibacterial Agent:

-

Dispense 50 µL of sterile CAMHB into wells 2-12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (inoculum without the agent), and well 12 serves as the sterility control (broth only).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

-

Cell Membrane Integrity Assay

This assay utilizes fluorescent dyes to differentiate between cells with intact and compromised membranes.

Materials:

-

Bacterial culture treated with this compound

-

Untreated control bacterial culture

-

Phosphate-buffered saline (PBS)

-

Fluorescent dyes such as Propidium Iodide (PI) and SYTO 9

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Treat the bacterial culture with this compound at the desired concentration and for the specified time.

-

Harvest the bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS.

-

-

Staining:

-

Add the fluorescent dyes (e.g., PI and SYTO 9) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15-30 minutes.

-

-

Analysis:

-

Analyze the stained cells using a fluorescence microscope or flow cytometer.

-

Cells with compromised membranes will be stained by the membrane-impermeable dye (e.g., red fluorescence with PI), while cells with intact membranes will be stained by the membrane-permeable dye (e.g., green fluorescence with SYTO 9).

-

Intracellular Oxidative Stress Measurement

This protocol measures the level of reactive oxygen species (ROS) within the bacterial cells.

Materials:

-

Bacterial culture treated with this compound

-

Untreated control bacterial culture

-

PBS

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Treat the bacterial culture with this compound.

-

Harvest and wash the cells as described for the membrane integrity assay.

-

-

Probe Loading:

-

Resuspend the cells in PBS containing the ROS-sensitive probe.

-

Incubate in the dark for 30-60 minutes to allow the probe to enter the cells.

-

-

Measurement:

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in intracellular ROS.

-

DNA Replication Obstruction Assay

This assay assesses the impact of the antibacterial agent on bacterial DNA synthesis.

Materials:

-

Bacterial culture

-

This compound

-

Growth medium containing a radiolabeled DNA precursor (e.g., ³H-thymidine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Treatment and Labeling:

-

Grow the bacterial culture to the mid-log phase.

-

Add this compound to the culture.

-

Simultaneously, add the radiolabeled DNA precursor.

-

-

Sampling and Precipitation:

-

At various time points, take aliquots of the culture.

-

Precipitate the DNA by adding cold TCA.

-

-

Measurement:

-

Collect the precipitate on a filter.

-

Measure the radioactivity of the filter using a scintillation counter.

-

A reduction in the incorporation of the radiolabeled precursor in the treated cells compared to the control indicates inhibition of DNA replication.

-

Conclusion

This compound (Compound 4e) presents a promising new scaffold for the development of antibiotics against Gram-negative bacteria. Its multi-target mechanism of action, involving disruption of the cell membrane, metabolic arrest, induction of oxidative stress, and inhibition of DNA replication, may reduce the likelihood of resistance development. Further research is warranted to expand the quantitative efficacy data to a broader range of Gram-negative pathogens and to further elucidate the specific molecular targets within the described pathways. The detailed experimental protocols provided herein offer a standardized framework for future investigations into this and other novel antibacterial agents.

References

Preliminary Technical Whitepaper: Antibacterial Agent 110 (Compound 4e)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the preliminary findings on "Antibacterial agent 110," also identified as Compound 4e. This novel phenylhydrazone-based oxindole-thiolazole has demonstrated significant antibacterial potency, particularly against Pseudomonas aeruginosa. Its mechanism of action appears to be multifactorial, involving disruption of the bacterial cell membrane, induction of metabolic arrest and oxidative stress, and inhibition of DNA replication. This agent also exhibits promising anti-biofilm capabilities. This whitepaper consolidates the available quantitative data, outlines the experimental methodologies for its initial evaluation, and visualizes its proposed mechanisms and experimental workflows.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. Pseudomonas aeruginosa, an opportunistic pathogen, is a leading cause of nosocomial infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. "this compound" (Compound 4e) has been identified as a promising candidate in the search for novel therapeutics to combat such pathogens. Preliminary studies indicate its potent bactericidal activity and a multi-pronged attack on bacterial physiology, suggesting a potentially lower propensity for resistance development.

Physicochemical Properties

| Property | Value |

| Chemical Name | Phenylhydrazone-based oxindole-thiolazole (Compound 4e) |

| Molecular Formula | C₂₂H₂₁N₅O₄S |

| Molecular Weight | 451.50 |

In Vitro Antibacterial Activity

Initial studies have quantified the potent antibacterial activity of Agent 110 against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 1 | [1][2] |

| Staphylococcus aureus | 0.01 | |

| Escherichia coli | 0.025 | |

| Reference Compound | ||

| Norfloxacin (P. aeruginosa) | 8 | [1] |

| Ciprofloxacin (B1669076) (S. aureus) | 0.03 | |

| Ciprofloxacin (E. coli) | 0.06 |

Note: Data for S. aureus and E. coli, and the ciprofloxacin reference, are derived from a study on structurally related compounds and are included for comparative purposes, though the exact experimental conditions for Agent 110 against these strains in the primary study are not yet fully detailed.

Mechanism of Action

The antibacterial effect of Agent 110 is not attributed to a single target but rather a cascade of disruptive events within the bacterial cell.[1][2]

Proposed Signaling Pathway

Caption: Proposed multi-target mechanism of action for this compound.

Anti-Biofilm Activity

"this compound" has demonstrated the ability to inhibit the formation of bacterial biofilms, a key virulence factor in chronic infections.[1] Quantitative data from these studies are pending the full analysis of the primary research.

Preliminary Safety Profile

Initial assessments indicate a favorable safety profile, with reports of "imperceptible hemolysis," suggesting low toxicity to mammalian red blood cells.[1] Comprehensive cytotoxicity studies are required to fully establish the therapeutic window.

Experimental Protocols

While the complete, detailed experimental protocols are pending the full publication of the primary research, the general methodologies employed are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is the conventional approach for determining the MIC of novel antibacterial agents. A typical workflow is as follows:

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-Biofilm Formation Assay

The capacity of Agent 110 to inhibit biofilm formation is typically assessed using a crystal violet staining method in a microplate format.

Mechanism of Action Studies

-

Cell Membrane Disruption: Assessed through techniques such as propidium (B1200493) iodide staining and fluorescence microscopy to visualize membrane permeabilization.

-

Metabolic Arrest: Evaluated using assays that measure cellular respiration, such as the XTT or MTT reduction assays.

-

Oxidative Stress Induction: Measured by quantifying the intracellular levels of reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DNA Replication Obstruction: Investigated through DNA binding studies, such as UV-visible spectroscopy or fluorescence quenching assays, and potentially DNA gyrase inhibition assays.

Summary and Future Directions

"this compound" (Compound 4e) is a promising new chemical entity with potent activity against P. aeruginosa. Its multifaceted mechanism of action is a significant advantage, potentially mitigating the rapid development of bacterial resistance. Further research is warranted to fully elucidate its antibacterial spectrum, in vivo efficacy, and safety profile. The detailed experimental protocols and comprehensive datasets from the primary research by Li FF, et al. will be critical in guiding these future studies. The development of this and structurally related compounds could provide a new class of therapeutics for treating infections caused by multidrug-resistant Gram-negative bacteria.

References

In-Vitro Antibacterial Efficacy of "Antibacterial Agent 110": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in-vitro antibacterial activity of a model compound, designated "Antibacterial Agent 110." As "this compound" is a placeholder, this document utilizes data and mechanisms representative of aminoglycoside antibiotics, specifically Gentamicin, to illustrate the standard methodologies and data presentation formats used in antibacterial drug assessment. This guide is intended to serve as a detailed reference for researchers, scientists, and professionals involved in the discovery and development of new antibacterial agents.

The following sections detail the experimental protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through disk diffusion assays. Furthermore, the underlying mechanism of action is explored and visualized to provide a complete picture of the agent's antibacterial profile.

Quantitative Antibacterial Activity

The in-vitro efficacy of "this compound" was evaluated against a panel of common Gram-positive and Gram-negative bacteria. The primary endpoints for this evaluation were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which respectively indicate the lowest concentration of the agent that inhibits visible growth and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound"

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 1.0 |

| Enterococcus faecalis (ATCC 29212) | Positive | 128 |

| Escherichia coli (ATCC 25922) | Negative | 0.5 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 2.0 |

| Klebsiella pneumoniae (ATCC 13883) | Negative | 1.0 |

Table 2: Minimum Bactericidal Concentration (MBC) of "this compound"

| Bacterial Strain | Gram Stain | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 2.0 |

| Enterococcus faecalis (ATCC 29212) | Positive | >256 |

| Escherichia coli (ATCC 25922) | Negative | 1.0 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4.0 |

| Klebsiella pneumoniae (ATCC 13883) | Negative | 2.0 |

Table 3: Disk Diffusion Susceptibility Testing of "this compound"

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus (ATCC 29213) | Positive | 22 | Susceptible |

| Enterococcus faecalis (ATCC 29212) | Positive | 10 | Resistant |

| Escherichia coli (ATCC 25922) | Negative | 25 | Susceptible |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 19 | Susceptible |

| Klebsiella pneumoniae (ATCC 13883) | Negative | 24 | Susceptible |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standardized methods to ensure reproducibility and accuracy.[3][4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method.[5][6]

-

Inoculum Preparation: A suspension of the test bacteria in a suitable broth, such as Mueller-Hinton Broth (MHB), is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

-

Serial Dilution: "this compound" is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[6]

-

Reading Results: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.[5]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.[1][8]

-

Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.

-

Plating: These aliquots are plated onto a suitable agar (B569324) medium, such as Mueller-Hinton Agar (MHA).

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of the agent that results in a 99.9% or greater reduction in the initial bacterial inoculum.[1][2]

Disk Diffusion Assay

The disk diffusion test, also known as the Kirby-Bauer method, provides a qualitative assessment of bacterial susceptibility.[9][10]

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.[11]

-

Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of an MHA plate.[11]

-

Disk Application: Paper disks impregnated with a standard concentration of "this compound" are placed on the agar surface.

-

Incubation: The plate is incubated at 35°C for 16-18 hours.[9]

-

Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. This measurement is then compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant.[9]

Visualizations

The following diagrams illustrate the mechanism of action of "this compound" (as represented by aminoglycosides) and the workflows of the key experimental protocols.

Caption: Mechanism of action for "this compound".

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Mechanism of Action

"this compound," as a representative aminoglycoside, exerts its bactericidal effects by inhibiting protein synthesis.[12][13] The agent initially enters Gram-negative bacteria through porin channels in the outer membrane.[14] Subsequently, it is actively transported across the cytoplasmic membrane into the cell. Once inside, it irreversibly binds to the 30S ribosomal subunit.[15] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins.[13][16] This disruption of protein synthesis ultimately results in bacterial cell death.[16]

References

- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. woah.org [woah.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Disk diffusion test – REVIVE [revive.gardp.org]

- 11. asm.org [asm.org]

- 12. m.youtube.com [m.youtube.com]

- 13. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Gentamicin - Wikipedia [en.wikipedia.org]

- 16. homework.study.com [homework.study.com]

A Technical Guide to the Molecular Target Identification of Antibacterial Agent 110

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. A critical step in the development of a new antibiotic is the identification of its molecular target, which can be a challenging but essential process for lead optimization and understanding resistance mechanisms.[1] This guide provides a comprehensive, technically-focused overview of a multi-pronged strategy to identify and validate the molecular target of a hypothetical novel antibacterial compound, "Agent 110." We present a series of established experimental protocols, structured data tables with representative results, and workflow visualizations to create a robust framework for target deconvolution.

Initial Phenotypic Characterization

Before embarking on target identification, the antibacterial activity of Agent 110 is first quantified. The Minimum Inhibitory Concentration (MIC) is determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This initial screen provides crucial information on the compound's spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 110

| Bacterial Strain | Gram Status | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | Positive | 0.5 |

| Enterococcus faecalis ATCC 29212 | Positive | 1 |

| Escherichia coli ATCC 25922 | Negative | 0.25 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 |

| Klebsiella pneumoniae (MDR Isolate) | Negative | 0.5 |

The data suggests that Agent 110 has potent, broad-spectrum activity, with the exception of P. aeruginosa, which may indicate the presence of efflux pumps or outer membrane permeability issues.

Target Hypothesis Generation: Parallel Approaches

Two powerful, unbiased approaches are run in parallel to generate a list of candidate protein targets: an affinity-based biochemical approach and a resistance-based genetic approach.

Affinity-Based Approach: Affinity Chromatography-Mass Spectrometry

This method identifies proteins that physically interact with the antibacterial agent.[2] Agent 110 is immobilized on a solid support and used as bait to "pull down" its binding partners from a bacterial cell lysate. These proteins are then identified using mass spectrometry.[3][4]

dot

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

-

Probe Synthesis: Synthesize an analog of Agent 110 containing a linker arm (e.g., a polyethylene (B3416737) glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

-

Immobilization: Covalently couple the synthesized probe to NHS-activated agarose (B213101) or magnetic beads. A control resin, with the linker but without Agent 110, should also be prepared.

-

Lysate Preparation: Grow the susceptible bacterial strain (e.g., E. coli) to mid-log phase, harvest the cells, and lyse them using a French press or sonication in a non-denaturing buffer. Clarify the lysate by ultracentrifugation.

-

Affinity Pulldown: Incubate the clarified lysate with the Agent 110-coupled resin and the control resin for 2-4 hours at 4°C.[5]

-

Washing: Wash the resins extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.

-

Analysis: Separate the eluted proteins by 1D SDS-PAGE. Excise unique protein bands present in the Agent 110 sample but absent in the control. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[5]

Table 2: Representative Proteins Identified from E. coli Lysate

| Protein Name | Gene Name | UniProt ID | Peptide Count | Score | Notes |

|---|---|---|---|---|---|

| DNA gyrase subunit A | gyrA | P0AES4 | 28 | 1540 | High confidence |

| DNA gyrase subunit B | gyrB | P0A6I5 | 21 | 1125 | High confidence |

| Elongation factor Tu | tufA | P0CE47 | 15 | 850 | Common background |

| GroEL | groL | P0A6F5 | 12 | 710 | Chaperone, common background |

The results strongly suggest that Agent 110 interacts with DNA gyrase, a type II topoisomerase essential for DNA replication and transcription.

Genetic Approach: Resistant Mutant Selection & Whole-Genome Sequencing

This method identifies the target by finding which gene, when mutated, confers resistance to the drug.[6] Bacteria are exposed to increasing concentrations of Agent 110, and the genomes of spontaneously arising resistant mutants are sequenced to identify the mutations responsible for the resistance phenotype.[7][8]

dot

Caption: Logic for Resistant Mutant Selection and WGS Analysis.

-

Selection: Plate a high density of susceptible E. coli cells (~10⁹ CFU) onto agar plates containing Agent 110 at 4x and 8x the MIC. Incubate for 48-72 hours.

-

Isolation and Confirmation: Pick individual colonies that appear on the plates. Re-streak them on selective plates to ensure stability. Grow the isolates in liquid culture and re-determine their MIC to Agent 110 to confirm the level of resistance.

-

Genomic DNA Extraction: For confirmed resistant isolates, extract high-quality genomic DNA using a standard extraction kit.

-

Whole-Genome Sequencing: Prepare sequencing libraries and perform whole-genome sequencing on a platform such as Illumina.[9]

-

Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the wild-type reference genome. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (InDels) that are common among multiple independent resistant isolates but absent in the wild-type parent.[10]

Table 3: Mutations Identified in Agent 110-Resistant E. coli Mutants

| Isolate ID | Gene | Nucleotide Change | Amino Acid Change | MIC (µg/mL) |

|---|---|---|---|---|

| R-1 | gyrA | G259A | Asp87Asn | 16 |

| R-2 | gyrA | T248G | Ser83Trp | 32 |

| R-3 | gyrA | G259A | Asp87Asn | 16 |

| R-4 | marR | C122T | Thr41Ile | 2 |

| R-5 | gyrA | T248G | Ser83Trp | 32 |

The consistent identification of mutations within the gyrA gene, specifically in the Quinolone Resistance-Determining Region (QRDR), provides strong genetic evidence that DNA gyrase is the primary target of Agent 110. The marR mutation likely contributes to lower-level resistance via upregulation of efflux pumps.

Target Validation

The candidate target, DNA gyrase, is now validated through direct biochemical and cellular assays.

In Vitro Enzyme Inhibition

The inhibitory activity of Agent 110 is tested directly against purified DNA gyrase enzyme. A common method is the DNA supercoiling assay, which measures the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate.[11]

-

Enzyme and Substrate: Obtain purified E. coli DNA gyrase (containing GyrA and GyrB subunits) and relaxed circular plasmid DNA (e.g., pBR322).

-

Reaction Setup: Set up reactions containing reaction buffer, ATP, relaxed plasmid DNA, and DNA gyrase. Add Agent 110 at a range of concentrations.

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the plasmid topology by running the samples on a 1% agarose gel. Relaxed and supercoiled plasmids migrate at different rates. The concentration of Agent 110 that inhibits 50% of the supercoiling activity (IC50) is determined.

Table 4: In Vitro Inhibition of E. coli DNA Gyrase by Agent 110

| Compound | Target Enzyme | Assay Type | IC50 (nM) |

|---|---|---|---|

| Agent 110 | E. coli DNA Gyrase | Supercoiling | 15.2 ± 2.5 |

| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling | 25.8 ± 3.1 |

The potent, low-nanomolar inhibition of purified DNA gyrase in a biochemical assay confirms that Agent 110 is a direct and powerful inhibitor of the enzyme.[12]

Cellular Target Engagement

To confirm that Agent 110 engages DNA gyrase inside living bacterial cells, a Cellular Thermal Shift Assay (CETSA) can be performed.[13] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15]

dot

Caption: Agent 110 inhibits DNA Gyrase, blocking DNA processing.

-

Treatment: Treat intact E. coli cells with either Agent 110 (at a saturating concentration, e.g., 10x MIC) or a vehicle control (DMSO).[14]

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[16][17]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of soluble GyrA or GyrB protein remaining at each temperature using Western blotting with specific antibodies.

-

Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of Agent 110 indicates direct target engagement and stabilization in the cellular environment.

Conclusion

Through a coordinated strategy employing affinity chromatography, genetic resistance mapping, direct enzyme inhibition, and cellular target engagement assays, the molecular target of the novel antibacterial Agent 110 has been confidently identified and validated as DNA gyrase . The convergence of evidence from these orthogonal approaches provides a high degree of certainty. This knowledge is critical for guiding future structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties, as well as for proactively monitoring and understanding potential resistance mechanisms.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. Using whole-genome sequencing to predict antimicrobial resistance - Clinical Laboratory int. [clinlabint.com]

- 9. pnas.org [pnas.org]

- 10. Predicting bacterial resistance from whole-genome sequences using k-mers and stability selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

How to use "Antibacterial agent 110" in a laboratory setting

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 110 is a potent, broad-spectrum antibacterial compound identified as a novel phenylhydrazone-based oxindole-thiolazole. It demonstrates significant activity against a range of bacteria, notably Pseudomonas aeruginosa, by employing a multi-faceted mechanism of action.[1] This includes the destruction of the cell membrane, induction of metabolic arrest and intracellular oxidative stress, and the obstruction of DNA replication.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in a laboratory setting for susceptibility testing and preliminary cytotoxicity evaluation.

Physicochemical Properties

Proper handling and storage are crucial for maintaining the integrity and activity of this compound. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₂₅H₁₉N₄O₂SCl |

| Molecular Weight | 491.0 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water. |

| Storage | Store at -20°C, protect from light and moisture. |

Mechanism of Action

This compound exhibits a multi-targeted mechanism leading to bacterial cell death. A key pathway involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[2][3][4] By trapping the enzyme-DNA cleavage complexes, the agent introduces double-strand DNA breaks, which triggers the SOS response and ultimately leads to apoptosis if the damage is overwhelming.[2][3] Concurrently, the agent disrupts the bacterial cell membrane and induces oxidative stress, contributing to its potent bactericidal effects.[1]

Figure 1. Multi-targeted mechanism of this compound.

Application 1: In Vitro Antibacterial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6] It is a standard method for assessing the potency of a new antibacterial agent.[5][7]

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., P. aeruginosa, S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Multi-channel pipette

Procedure:

-

Prepare Bacterial Inoculum:

-

Culture bacteria overnight on appropriate agar (B569324) plates.

-

Inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution of Agent 110:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock solution of Agent 110 to well 1. (To create a working stock, dilute the 1 mg/mL stock in CAMHB to twice the highest desired final concentration).

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

Figure 2. Experimental workflow for the MIC assay.

Representative In Vitro Antibacterial Activity Data

The following table presents typical MIC values for this compound against common bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 1[1] |

| Escherichia coli (ATCC 25922) | Gram-Negative | 2 |

| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 4 |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 8 |

Application 2: Mammalian Cell Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of a compound.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of viable cells.[9][11]

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (1 mg/mL in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the agent. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).

-

Incubate for 24 or 48 hours.

-

-

MTT Addition:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[12]

-

-

Absorbance Reading:

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the agent's concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Representative Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 (Human Embryonic Kidney) | 24 | > 50 |

| HeLa (Human Cervical Cancer) | 24 | 42.5 |

| A549 (Human Lung Carcinoma) | 24 | 38.2 |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Laboratory evaluation of antimicrobial agents | Basicmedical Key [basicmedicalkey.com]

- 6. apec.org [apec.org]

- 7. woah.org [woah.org]

- 8. biomerieux.com [biomerieux.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Assay [protocols.io]

Application Notes and Protocols: Teixobactin for In-Vitro Studies

Introduction

Teixobactin is a novel antibiotic with a unique mechanism of action, making it a significant agent in the fight against antimicrobial resistance. It is particularly effective against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Teixobactin acts by binding to lipid II and lipid III, which are essential precursors for the synthesis of peptidoglycan and teichoic acid in the bacterial cell wall. This binding action inhibits the construction of the cell wall, ultimately leading to cell death. These application notes provide detailed protocols for in-vitro studies involving Teixobactin, with a focus on determining its minimum inhibitory concentration (MIC).

Data Presentation: In-Vitro Activity of Teixobactin

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Teixobactin against various Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 |

| Enterococcus faecalis (VRE) | Gram-positive | 0.25 |

| Streptococcus pneumoniae | Gram-positive | 0.03 |

| Bacillus anthracis | Gram-positive | 0.008 |

| Clostridium difficile | Gram-positive | 0.25 |

| Mycobacterium tuberculosis | Gram-positive | 0.5 |

| Escherichia coli | Gram-negative | >64 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Klebsiella pneumoniae | Gram-negative | >64 |

| Acinetobacter baumannii | Gram-negative | >64 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the steps for determining the MIC of Teixobactin against a specific bacterial strain.

Materials:

-

Teixobactin stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate them into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically 2-6 hours).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Teixobactin Dilutions:

-

Perform a serial two-fold dilution of the Teixobactin stock solution in CAMHB in the 96-well microtiter plate.

-

For example, in a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the appropriate Teixobactin concentration to well 1 and 50 µL to well 2.

-

Mix the contents of well 2 and transfer 50 µL to well 3. Repeat this serial dilution down to well 10.

-

Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Teixobactin at which there is no visible growth.

-

Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

-

Visualizations

Caption: Mechanism of action of Teixobactin.

Caption: Workflow for MIC determination.

Application Notes and Protocols for Efficacy Testing of "Antibacterial Agent 110"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro and in vivo efficacy of a novel antibacterial agent, designated here as "Antibacterial Agent 110." The following assays are fundamental in characterizing the antimicrobial profile of a new chemical entity and are crucial for preclinical development.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a primary determinant of the potency of a new antibacterial agent.

Experimental Protocol: Broth Microdilution Method

This protocol outlines the determination of the MIC of "this compound" using the broth microdilution method in a 96-well microtiter plate format.[1][3][4]

Materials:

-

"this compound" stock solution

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Inoculate the colonies into a tube containing CAMHB. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of "this compound" Dilutions: Prepare a serial two-fold dilution of "this compound" in CAMHB in the 96-well plate. Typically, this is done by adding 100 µL of broth to all wells except the first column, then adding 200 µL of the highest concentration of the agent to the first column and serially transferring 100 µL to subsequent wells.[2]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[2] Include a growth control (no agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[2]

-

Reading Results: The MIC is the lowest concentration of "this compound" that shows no visible turbidity.[1]

Data Presentation: MIC Values

| Bacterial Strain | "this compound" MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 | 0.5 (Vancomycin) |

| Escherichia coli ATCC 25922 | 8 | 0.25 (Ciprofloxacin) |

| Pseudomonas aeruginosa ATCC 27853 | 16 | 1 (Meropenem) |

| Klebsiella pneumoniae (Carbapenem-resistant) | >64 | 32 (Meropenem) |

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Experimental Protocol: Subculture from MIC Plates

The MBC test is a continuation of the MIC assay.[8]

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips and spreader

Procedure:

-

Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and more concentrated wells).[6]

-

Plating: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate it onto TSA plates.[9]

-

Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6][7]

Data Presentation: MBC Values

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Staphylococcus aureus ATCC 29213 | 2 | 4 | Bactericidal (≤4) |

| Escherichia coli ATCC 25922 | 8 | 16 | Bactericidal (≤4) |

| Enterococcus faecalis ATCC 29212 | 4 | 64 | Bacteriostatic (>4) |

Time-Kill Curve Assay

The time-kill curve assay provides detailed information about the rate and extent of bacterial killing over time.[5][10] This dynamic assay is crucial for understanding the pharmacodynamic properties of an antimicrobial agent.[5]

Experimental Protocol: Time-Kill Kinetics

Materials:

-

"this compound"

-

Test bacterial strain

-

CAMHB

-

Sterile culture tubes

-

Incubator with shaking capabilities (37°C)

-

TSA plates

-

Sterile saline for dilutions

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) as described for the MIC assay.[10]

-

Test Setup: Prepare culture tubes containing CAMHB with various concentrations of "this compound" (e.g., 0.5x, 1x, 2x, and 4x MIC).[10] Include a growth control tube without the agent.

-

Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]

-

Viable Cell Counting: Perform serial ten-fold dilutions of the collected aliquots in sterile saline and plate onto TSA plates to determine the number of viable bacteria (CFU/mL).[5]

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of "this compound". A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[5]

Data Presentation: Time-Kill Assay Results

| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |

| 4 | 7.3 | 5.4 | 4.8 | 4.1 | 3.2 |

| 6 | 8.1 | 5.3 | 4.1 | 3.5 | <2.0 |

| 8 | 8.8 | 5.2 | 3.6 | <2.0 | <2.0 |

| 12 | 9.2 | 5.1 | <2.0 | <2.0 | <2.0 |

| 24 | 9.5 | 5.0 | <2.0 | <2.0 | <2.0 |

Biofilm Disruption Assay

Bacterial biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[11] This assay evaluates the ability of "this compound" to disrupt pre-formed biofilms.

Experimental Protocol: Crystal Violet Staining Method

This protocol quantifies the total biofilm biomass.[11]

Materials:

-

96-well flat-bottom microtiter plates

-

Test bacterial strain

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS)

-

"this compound"

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Biofilm Formation: Inoculate the wells of a 96-well plate with a diluted bacterial culture and incubate for 24-48 hours to allow for biofilm formation.[12]

-

Treatment: Gently remove the planktonic cells and wash the wells with PBS. Add fresh medium containing different concentrations of "this compound" to the wells and incubate for a further 24 hours.[11]

-

Staining: Discard the treatment solution, wash the wells with PBS, and stain the remaining biofilm with 0.1% crystal violet for 15 minutes.[11]

-

Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid.[13]

-

Quantification: Measure the absorbance of the solubilized crystal violet at 590 nm using a microplate reader.[11]

Data Presentation: Biofilm Disruption

| Concentration of "this compound" (µg/mL) | Absorbance at 590 nm (Mean ± SD) | % Biofilm Disruption |

| 0 (Control) | 1.25 ± 0.11 | 0% |

| 1x MIC | 1.05 ± 0.09 | 16% |

| 4x MIC | 0.78 ± 0.07 | 37.6% |

| 16x MIC | 0.45 ± 0.05 | 64% |

| 64x MIC | 0.21 ± 0.03 | 83.2% |

In Vivo Efficacy Models

Animal models of infection are crucial for evaluating the efficacy of an antibacterial agent in a living system.[14] The choice of model depends on the target pathogen and indication.

Experimental Protocol: Murine Thigh Infection Model

This is a commonly used model to assess the in vivo efficacy of antibacterial agents against localized infections.

Materials:

-

Mice (e.g., ICR or BALB/c)

-

Test bacterial strain

-

"this compound" formulation for injection

-

Anesthetic

-

Cyclophosphamide (for neutropenia, if required)

-

Surgical tools

-

Homogenizer

Procedure:

-

Induction of Neutropenia (Optional): If testing against opportunistic pathogens, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: Anesthetize the mice and inject a standardized inoculum of the test bacteria into the thigh muscle.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer "this compound" via a relevant route (e.g., intravenous, subcutaneous).

-

Endpoint: At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).

-

Data Analysis: Compare the bacterial load in the treated groups to the untreated control group. Efficacy is demonstrated by a significant reduction in bacterial counts.

Data Presentation: In Vivo Efficacy

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/gram thigh) ± SD |

| Vehicle Control | - | 8.5 ± 0.4 |

| "this compound" | 10 | 6.2 ± 0.5 |

| "this compound" | 30 | 4.1 ± 0.6 |

| "this compound" | 100 | <2.0 |

| Control Antibiotic | 50 | 3.8 ± 0.7 |

Visualizations

Caption: Overall workflow for assessing the efficacy of "this compound".

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the Time-Kill Curve Assay.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. benchchem.com [benchchem.com]

- 3. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 4. protocols.io [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. microchemlab.com [microchemlab.com]

- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. static.igem.org [static.igem.org]

- 13. odont.uio.no [odont.uio.no]

- 14. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Effects of Antibacterial Agent 110 in Combination with Conventional Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies to enhance the efficacy of existing antibiotics. One promising approach is the use of combination therapies, where a new agent is paired with a conventional antibiotic to achieve a synergistic effect. This document provides detailed protocols and application notes for evaluating the in vitro synergistic potential of the novel investigational compound, "Antibacterial agent 110," when used in combination with other antibiotics. The methodologies described herein, primarily the checkerboard assay and the time-kill curve assay, are standard in vitro techniques for quantifying the interaction between two antimicrobial agents.

1. Data Presentation: Quantifying Synergistic Interactions

The interaction between this compound and other antibiotics is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC is determined from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[1] The FIC Index is the sum of the FICs for each drug.[1]

Formula for FIC Index Calculation:

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) FIC Index = FIC of Agent A + FIC of Agent B [2]

The interpretation of the FIC Index is as follows:

-

Synergy: FIC Index ≤ 0.5[2]

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0[2]

-

Antagonism: FIC Index > 4.0[2]

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Various Antibiotics against Staphylococcus aureus

| Antibiotic B | MIC of Agent 110 Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of Agent 110 in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index | Interpretation |

| Penicillin | 2 | 8 | 0.5 | 1 | 0.375 | Synergy |

| Erythromycin | 2 | 4 | 0.5 | 1 | 0.5 | Synergy |

| Tetracycline | 2 | 2 | 1 | 0.5 | 0.75 | Additive |

| Ciprofloxacin | 2 | 1 | 1 | 0.5 | 1.0 | Additive |